Rosanilin(1+) chemical structure and synthesis pathway
Rosanilin(1+) chemical structure and synthesis pathway
An In-depth Technical Guide to the Chemical Structure and Synthesis of Rosanilin(1+)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosanilin(1+), also known as rosaniline, Basic Violet 14, or fuchsine, is a synthetic triarylmethane dye with a characteristic magenta color.[1][2] First synthesized in the mid-19th century, it played a significant role in the development of the synthetic dye industry.[3] Beyond its use in textiles, paper, and leather, rosanilin and its derivatives are crucial reagents in histology and microbiology, most notably as a component of Schiff's reagent for the detection of aldehydes.[3][4] This guide provides a detailed overview of its chemical structure, synthesis pathways, physicochemical properties, and experimental protocols for its preparation.
Chemical Structure of Rosanilin(1+)
Rosanilin(1+) is the cationic component of the dye, typically isolated as a hydrochloride salt.[5] The positive charge is delocalized across the conjugated pi system of the three aromatic rings and the central carbon atom. The structure presented below is one of several resonance forms. The molecule's IUPAC name is 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline, and it is a major constituent of Basic Fuchsin, which is a mixture that can also include pararosaniline, magenta II, and new fuchsin.[5]
Synthesis Pathway
The commercial synthesis of rosanilin, often referred to as fuchsine, typically involves the condensation of a mixture of aromatic amines with an oxidizing agent. A common method is the reaction of aniline, o-toluidine, and p-toluidine in the presence of an oxidizing agent like nitrobenzene and a catalyst such as iron(II) chloride or zinc chloride.[2] An older method utilized arsenic acid as the oxidizing agent.[2] The general pathway involves the oxidation of p-toluidine to form a reactive intermediate which then undergoes electrophilic substitution with the other amine components, followed by further oxidation to yield the final dye.
Quantitative Data
The following table summarizes key quantitative physicochemical properties of Rosanilin(1+), typically as its hydrochloride salt (Basic Violet 14).
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₀ClN₃ | [4][6] |
| Molecular Weight | 337.85 g/mol | [5][6][7] |
| Appearance | Dark reddish, lustrous powder/crystals | [6] |
| Melting Point | 205 - 250 °C | [4][7] |
| Solubility in Water | Highly soluble | [6] |
| Insoluble Matter | ≤ 0.5% w/w | [6] |
| pH of Solution | 4.5 ± 0.5 | [6] |
| Light Fastness | 4-5 (on a scale of 1-8) | [6] |
| C.I. Number | 42510 | [1] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis and purification of rosanilin hydrochloride.
Synthesis of Rosanilin Hydrochloride (Nitrophenyl Method)
This method involves the condensation of aniline and toluidines with nitrobenzene as the oxidizing agent.
Materials:
-
Aniline
-
o-Toluidine
-
p-Toluidine
-
Nitrobenzene
-
Iron(II) chloride (or Zinc chloride)
-
Hydrochloric acid
-
Sodium chloride
Procedure:
-
A mixture of aniline, o-toluidine, and p-toluidine hydrochlorides is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Nitrobenzene is added to the amine mixture.
-
A catalytic amount of iron(II) chloride is introduced into the reaction vessel.
-
The mixture is heated to approximately 180-190°C and maintained at this temperature with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess unreacted amines and nitrobenzene are removed by steam distillation.
-
The reaction mixture is then cooled, and the crude rosanilin hydrochloride is precipitated by the addition of sodium chloride (salting out).
-
The precipitate is collected by filtration and washed with a saturated sodium chloride solution.
Purification of Rosanilin Hydrochloride
The crude product from the synthesis often contains impurities and requires purification.
Materials:
-
Crude Rosanilin Hydrochloride
-
Dilute Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ethanol
Procedure:
-
The crude rosanilin hydrochloride is dissolved in hot water containing a small amount of hydrochloric acid to ensure complete dissolution.
-
The solution is filtered while hot to remove any insoluble impurities.
-
To the filtrate, a solution of sodium hydroxide is added to precipitate the free base of rosanilin (the leuco base), which is often a different color or colorless.
-
The precipitated base is collected by filtration and washed thoroughly with water to remove any remaining salts.
-
The purified base is then redissolved in a minimal amount of hot ethanol containing a stoichiometric amount of hydrochloric acid to reform the hydrochloride salt.
-
The solution is allowed to cool slowly, promoting the crystallization of pure rosanilin hydrochloride.
-
The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven. A patent for a similar process describes dissolving industrial pararosaniline hydrochloride in a hydrochloric acid solution, heating, cooling, and filtering.[8] A neutralization reaction with sodium hydroxide then precipitates the crystal, which is subsequently reacted with hydrochloric acid under heat to obtain the final product.[8]
References
- 1. Basic Violet 14 - Basic magenta - Basic Fuchsine from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. youtube.com [youtube.com]
- 4. chembk.com [chembk.com]
- 5. Basic violet 14 | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dyespigments.net [dyespigments.net]
- 7. chembk.com [chembk.com]
- 8. CN101397265A - Pararosaniline hydrochloride and preparation technology of reserving liquid - Google Patents [patents.google.com]
